molecular formula C15H21NO2 B12905530 (S)-2-Phenylpropyl 2-((R)-pyrrolidin-3-yl)acetate

(S)-2-Phenylpropyl 2-((R)-pyrrolidin-3-yl)acetate

Cat. No.: B12905530
M. Wt: 247.33 g/mol
InChI Key: RYKLDHQZMMKYFY-CHWSQXEVSA-N
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Description

(S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate is a chiral compound with significant interest in various scientific fields. This compound features a phenylpropyl group and a pyrrolidinyl acetate moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate typically involves the esterification of (S)-2-Phenylpropyl alcohol with ®-pyrrolidin-3-yl acetic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of (S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate may involve continuous flow reactors to optimize yield and purity. The use of biocatalysts, such as lipases, can also be employed to achieve high enantioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Strong nucleophiles such as alkoxides or amines.

Major Products Formed

    Hydrolysis: (S)-2-Phenylpropyl alcohol and ®-pyrrolidin-3-yl acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Phenylpropyl acetate: Lacks the pyrrolidinyl group, making it less versatile in certain applications.

    ®-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate: Different stereochemistry, which can lead to different biological activities and properties.

    (S)-2-Phenylpropyl 2-((S)-pyrrolidin-3-yl)acetate: Another stereoisomer with potentially different effects and applications.

Uniqueness

(S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. This makes it particularly valuable in applications requiring high enantioselectivity and specificity .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

[(2S)-2-phenylpropyl] 2-[(3R)-pyrrolidin-3-yl]acetate

InChI

InChI=1S/C15H21NO2/c1-12(14-5-3-2-4-6-14)11-18-15(17)9-13-7-8-16-10-13/h2-6,12-13,16H,7-11H2,1H3/t12-,13-/m1/s1

InChI Key

RYKLDHQZMMKYFY-CHWSQXEVSA-N

Isomeric SMILES

C[C@H](COC(=O)C[C@H]1CCNC1)C2=CC=CC=C2

Canonical SMILES

CC(COC(=O)CC1CCNC1)C2=CC=CC=C2

Origin of Product

United States

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